Antimony hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39349-74-1 |

|---|---|

Molecular Formula |

H3O3S |

Molecular Weight |

172.78 g/mol |

IUPAC Name |

antimony(3+);trihydroxide |

InChI |

InChI=1S/3H2O.Sb/h3*1H2;/q;;;+3/p-3 |

InChI Key |

SZOADBKOANDULT-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Sb+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[Sb+3] |

Synonyms |

antimonite antimony hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Antimony Hydroxide: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony hydroxide, focusing on its chemical formula, molecular structure, physicochemical properties, and synthesis. This document is intended to serve as a core reference for professionals in research and development.

Chemical Formula and Nomenclature

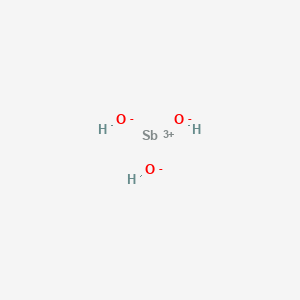

This compound primarily refers to antimony in its +3 oxidation state, with the chemical formula Sb(OH)₃ . It is also known as antimony(III) hydroxide or antimonous acid.[1] In the +5 oxidation state, antimony can form antimony(V) hydroxide, Sb(OH)₅ , or more accurately, hydrated antimony pentoxide (Sb₂O₅·nH₂O), which exists as hexahydroxoantimonate(V) ions, [Sb(OH)₆]⁻, in solution.[2] This guide will focus primarily on the more common antimony(III) hydroxide.

Other related compounds include antimony(III) oxide hydroxide nitrate, with the formula Sb₄O₄(OH)₂(NO₃)₂.[3][4][5]

Molecular Structure and Properties

Antimony(III) Hydroxide (Sb(OH)₃)

The structure of antimony(III) hydroxide features an antimony atom in the +3 oxidation state coordinated to three hydroxyl groups.[1] Due to the presence of a lone pair of electrons on the antimony atom, the molecule adopts a trigonal pyramidal geometry .[1] This structure is a key factor influencing its chemical reactivity and solubility.

Antimony(V) Hydroxide (hydrated Sb₂O₅)

In compounds of antimony(V), the antimony atom is typically octahedrally coordinated to six oxygen atoms.[6]

A summary of the key physicochemical properties of antimony(III) hydroxide is presented in Table 1.

Table 1: Physicochemical Properties of Antimony(III) Hydroxide

| Property | Value | References |

| Chemical Formula | H₃O₃Sb | [1][7] |

| Molecular Weight | 172.78 g/mol | [1][7] |

| IUPAC Name | Antimony(3+);trihydroxide | [1][7] |

| CAS Number | 39349-74-1 | [1][7] |

| Appearance | Typically a white solid | [1] |

| Solubility in Water | Poorly soluble | [2] |

| Topological Polar Surface Area | 3 Ų | [1][7] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Quantitative data from spectroscopic and thermal analyses are summarized in Table 2.

Table 2: Spectroscopic and Thermal Analysis Data for Antimony Compounds

| Analysis Type | Compound/Species | Parameter | Value | References |

| XPS | Sb₂O₃ | Sb 3d₅/₂ Binding Energy | 530.1 - 530.3 eV | [8] |

| XPS | Sb₂O₅ | Sb 3d₅/₂ Binding Energy | 530.9 eV | [8] |

| XPS | Sb₂S₃ | Sb 3d₅/₂ Binding Energy | 529.6 eV | [8] |

| XPS | KSbO₃ | Sb 3d₅/₂ Binding Energy | 530.7 eV | [8] |

| Thermal Analysis | Sb₄O₄(OH)₂(NO₃)₂ | Decomposition to amorphous oxide hydroxide nitrate | 175 °C | [3][4][9] |

| Thermal Analysis | Sb₄O₄(OH)₂(NO₃)₂ | Decomposition to amorphous oxide nitrate | > 500 °C | [3][4][9] |

| Thermal Analysis | Sb₄O₄(OH)₂(NO₃)₂ | Crystallization to Sb₆O₁₃ and α-Sb₂O₄ | > 700 °C | [3][4][9] |

Synthesis and Reactions of Antimony(III) Hydroxide

Antimony(III) hydroxide is typically formed through the hydrolysis of antimony(III) compounds. A logical workflow for its synthesis and subsequent reactions is depicted below.

Caption: Synthesis pathways and amphoteric reactions of Sb(OH)₃.

Antimony(III) hydroxide exhibits amphoteric behavior, reacting with both acids and bases.[1] In acidic solutions, it forms antimony(III) ions, while in the presence of excess hydroxide, it dissolves to form antimonite ions.[1]

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of antimony(III) hydroxide by precipitation from an aqueous solution of an antimony(III) salt.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M) or Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Antimony Solution: Dissolve a calculated amount of antimony(III) chloride in a minimal amount of deionized water to create a concentrated solution. Note: SbCl₃ will hydrolyze, so immediate use is recommended.

-

Precipitation: While vigorously stirring the antimony solution, slowly add the ammonium hydroxide or sodium hydroxide solution dropwise. A white precipitate of antimony(III) hydroxide will form.

-

pH Adjustment: Continue adding the base until the pH of the solution is neutral (pH ≈ 7). Monitor the pH throughout the addition.

-

Digestion of Precipitate: Continue stirring the mixture at room temperature for approximately 30-60 minutes to allow the precipitate to age and improve filterability.

-

Isolation of Product: Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate on the filter paper several times with deionized water to remove any soluble impurities, such as chloride and ammonium or sodium ions.

-

Drying: Carefully transfer the washed precipitate to a watch glass or petri dish and dry in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Note: Higher temperatures may lead to dehydration and the formation of antimony(III) oxide (Sb₂O₃).[2]

X-ray Diffraction (XRD):

XRD is a primary technique for confirming the crystalline phase of the synthesized product. A typical experimental workflow for XRD analysis is outlined below.

Caption: Workflow for the characterization of this compound by XRD.

X-ray Photoelectron Spectroscopy (XPS):

XPS is employed to determine the elemental composition and oxidation states of antimony on the surface of the material.

Procedure:

-

Sample Preparation: Mount a small amount of the dried this compound powder onto a sample holder using conductive carbon tape.

-

Analysis: Introduce the sample into the high-vacuum chamber of the XPS instrument.

-

Data Acquisition: Acquire a survey scan to identify all elements present. Then, perform high-resolution scans of the Sb 3d and O 1s regions.

-

Data Analysis: The Sb 3d₅/₂ peak overlaps with the O 1s peak.[8] Therefore, the Sb 3d₃/₂ peak, which does not have this overlap, is used as a reference to fit the Sb 3d₅/₂ peak. The remaining intensity at the Sb 3d₅/₂ binding energy can be attributed to oxygen.[10] The binding energy of the Sb 3d peak is indicative of its oxidation state.[8]

Conclusion

This guide has provided a detailed overview of the chemical formula, structure, and key properties of this compound, with a focus on Sb(OH)₃. The experimental protocols for synthesis and characterization offer a practical foundation for researchers. The provided data and diagrams serve as a valuable resource for professionals engaged in materials science and drug development involving antimony compounds.

References

- 1. This compound (39349-74-1) for sale [vulcanchem.com]

- 2. This compound | 39349-74-1 | Benchchem [benchchem.com]

- 3. Synthesis and thermal decomposition of antimony(III) oxide hydroxide nitrate | Semantic Scholar [semanticscholar.org]

- 4. akjournals.com [akjournals.com]

- 5. Antimony(III) oxide hydroxide nitrate - Wikipedia [en.wikipedia.org]

- 6. Antimony pentoxide - Wikipedia [en.wikipedia.org]

- 7. This compound | H3O3Sb | CID 19362114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]

- 9. akjournals.com [akjournals.com]

- 10. Antimony | Periodic Table | Thermo Fisher Scientific - TR [thermofisher.com]

An In-depth Technical Guide to Antimony Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony hydroxide, focusing on its chemical and physical properties, synthesis, and analysis. It is designed to be a valuable resource for professionals in research and development.

Introduction

This compound, primarily referring to antimony(III) hydroxide with the chemical formula Sb(OH)₃, is an inorganic compound. In aqueous solutions, it exists as the neutral molecule Sb(OH)₃ and is sometimes referred to as antimonous acid.[1] It is a white solid that is generally considered unstable, readily dehydrating to form antimony trioxide (Sb₂O₃).[2] This instability means that specific physical properties like melting and boiling points are not well-defined. This compound is amphoteric, meaning it can react with both acids and bases.[1] Its compounds have various industrial applications, including as flame retardants and catalysts.[2]

Chemical and Physical Properties

Due to its inherent instability, quantitative physical data for antimony(III) hydroxide is scarce. The compound tends to decompose upon heating. For instance, the related compound antimony(III) oxide hydroxide nitrate begins to decompose at approximately 175°C.[3][4]

Table 1: General Properties of Antimony(III) Hydroxide

| Property | Value | Reference |

| CAS Number | 39349-74-1 | [1][2][5] |

| Chemical Formula | H₃O₃Sb or Sb(OH)₃ | [1][5] |

| Molecular Weight | 172.78 g/mol | [1][5] |

| Appearance | Typically a white solid | [1] |

| IUPAC Name | Antimony(3+) trihydroxide | [5] |

Table 2: Computed Properties of Antimony(III) Hydroxide

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 3 Ų | [1] |

Synthesis of Antimony(III) Hydroxide

Antimony(III) hydroxide is typically synthesized through precipitation or hydrolysis.

Experimental Protocol: Precipitation from Antimony(III) Chloride

This protocol describes the synthesis of antimony(III) hydroxide by the precipitation of an antimony(III) salt with a base.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a solution of antimony(III) chloride in a minimal amount of dilute hydrochloric acid to prevent premature hydrolysis.

-

In a separate beaker, place the ammonium hydroxide solution.

-

While vigorously stirring the ammonium hydroxide solution, slowly add the antimony(III) chloride solution dropwise. A white precipitate of antimony(III) hydroxide will form immediately. The reaction is: Sb³⁺(aq) + 3NH₃(aq) + 3H₂O(l) → Sb(OH)₃(s) + 3NH₄⁺(aq).[1]

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the resulting white solid in a low-temperature oven (e.g., 60°C) to avoid dehydration to antimony trioxide.

Caption: Workflow for the synthesis of antimony(III) hydroxide by precipitation.

Analysis of Antimony Compounds

A variety of analytical techniques can be used for the qualitative and quantitative analysis of antimony.

Experimental Protocol: Quantitative Analysis by Atomic Absorption Spectrometry (AAS)

This protocol outlines a general procedure for determining the antimony content in a sample using Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), which is suitable for trace-level analysis.

Materials and Instrumentation:

-

Graphite Furnace Atomic Absorption Spectrometer

-

Antimony standard solution (1000 mg/L)

-

Nitric acid (HNO₃), trace metal grade

-

Deionized water

-

Sample containing antimony

Procedure:

-

Sample Preparation: Digest the solid sample containing this compound in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the antimony into solution. Dilute the resulting solution with deionized water to a concentration within the working range of the instrument.

-

Standard Preparation: Prepare a series of calibration standards by diluting the stock antimony standard solution with a dilute nitric acid solution (e.g., 2% v/v). The concentration range should bracket the expected concentration of the sample.

-

Instrument Setup: Set up the GF-AAS according to the manufacturer's instructions for antimony analysis. This includes selecting the appropriate wavelength (typically 217.6 nm), slit width, and temperature program for drying, pyrolysis, atomization, and cleaning.

-

Analysis: Analyze the blank, standards, and samples. The instrument will measure the absorbance of each solution.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of antimony in the sample solution from the calibration curve. Calculate the original concentration of antimony in the solid sample based on the dilution factor.

Caption: Workflow for the quantitative analysis of antimony using GF-AAS.

Toxicology and Signaling Pathways

Antimony and its compounds are known to be toxic. Exposure can occur through inhalation, ingestion, or skin contact.[6] The trivalent form of antimony, Sb(III), is generally considered to be more toxic than the pentavalent form, Sb(V).[7]

Recent studies have begun to elucidate the molecular mechanisms of antimony-induced toxicity. For example, in pancreatic islet β-cells, antimony exposure has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by oxidative stress.[8] This pathway involves the generation of reactive oxygen species (ROS), which in turn activates JNK. Activated JNK then promotes both mitochondria-dependent and endoplasmic reticulum (ER) stress-triggered apoptosis.[8]

Caption: Antimony-induced apoptotic signaling pathway in pancreatic islet β-cells.

References

- 1. This compound (39349-74-1) for sale [vulcanchem.com]

- 2. This compound | 39349-74-1 | Benchchem [benchchem.com]

- 3. akjournals.com [akjournals.com]

- 4. akjournals.com [akjournals.com]

- 5. This compound | H3O3Sb | CID 19362114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Antimony Hydroxide from Antimony Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of antimony hydroxide (Sb(OH)₃) from antimony trichloride (SbCl₃). The primary method involves the controlled hydrolysis of antimony trichloride in an alkaline medium to facilitate the precipitation of this compound. This document details the underlying chemical principles, experimental protocols, and key reaction parameters.

Introduction

Antimony compounds have long been utilized in various fields, including medicine, catalysis, and materials science. This compound, in particular, serves as a crucial intermediate in the synthesis of various antimony-based drugs and materials. The synthesis from antimony trichloride is a common route, but the reaction pathway is sensitive to experimental conditions, often leading to the formation of antimony oxychloride (SbOCl) as a byproduct. This guide elucidates the methodology to favor the formation of this compound.

The fundamental reaction involves the hydrolysis of antimony trichloride. In an aqueous solution, antimony trichloride readily hydrolyzes to form antimony oxychloride and hydrochloric acid, as shown in the following reaction:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

To drive the reaction towards the formation of this compound, a base is introduced to neutralize the hydrochloric acid produced and increase the pH of the solution. This shifts the equilibrium to favor the precipitation of antimony(III) hydroxide:

SbCl₃ + 3OH⁻ → Sb(OH)₃(s) + 3Cl⁻

It is important to note that antimony(III) hydroxide is prone to dehydration, readily converting to antimony trioxide (Sb₂O₃), especially upon heating. Therefore, careful control of temperature is crucial during the synthesis and drying processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters influencing the synthesis of this compound and related species from antimony trichloride.

Table 1: Influence of pH on the Hydrolysis Products of Sb(III) Solutions

| pH Range | Predominant Solid Phase | Reference |

| < 2 | Antimony Oxychloride (SbOCl, Sb₄O₅Cl₂) | |

| 2 - 4.5 | Crystalline Sb₈O₁₀(OH)₂Cl₂ | |

| > 4.5 | Antimony Trioxide (Sb₂O₃) | |

| 7 - 10 | Senarmontite (cubic Sb₂O₃) |

Table 2: Key Reaction Parameters for this compound/Oxide Synthesis

| Parameter | Recommended Range | Notes | Reference |

| Temperature | Below 40°C | To minimize dehydration of Sb(OH)₃ to Sb₂O₃. | |

| Final pH | 7 - 10 | To ensure complete precipitation of antimony as the hydroxide/oxide. | |

| Base Concentration (NH₄OH) | 8 - 30% by weight | A common precipitating agent. | |

| Antimony Trichloride Solution | Aqueous or dissolved in dilute HCl | To prevent premature hydrolysis to oxychlorides. |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from antimony trichloride.

Materials:

-

Antimony Trichloride (SbCl₃)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Hydrochloric Acid (HCl, optional)

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

pH Meter

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

-

Desiccator

Procedure:

-

Preparation of Antimony Trichloride Solution:

-

Carefully dissolve a known quantity of antimony trichloride in a minimal amount of deionized water. A small amount of hydrochloric acid can be added to ensure complete dissolution and prevent the premature formation of antimony oxychloride. The solution should be clear.

-

-

Preparation of Basic Solution:

-

Prepare a solution of either sodium hydroxide or ammonium hydroxide of a known concentration (e.g., 1 M NaOH or a 10% NH₄OH solution).

-

-

Precipitation of this compound:

-

Place the antimony trichloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the basic solution dropwise to the antimony trichloride solution. A white precipitate of this compound will begin to form.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Continue adding the base until the pH of the solution reaches a value between 8 and 9. This pH range is optimal for the complete precipitation of antimony as the hydroxide.

-

Throughout the addition, maintain the temperature of the reaction mixture below 40°C to minimize the dehydration of the this compound precipitate to antimony trioxide. This can be achieved by placing the reaction beaker in an ice bath.

-

-

Aging the Precipitate:

-

Once the desired pH is reached, continue stirring the suspension for a period of time (e.g., 30-60 minutes) to allow for the complete precipitation and aging of the this compound particles.

-

-

Isolation and Washing of the Product:

-

Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride or ammonium chloride. Continue washing until the filtrate is free of chloride ions (can be tested with a silver nitrate solution).

-

-

Drying the Product:

-

Carefully dry the purified this compound precipitate. To minimize dehydration, it is recommended to dry the product at a low temperature, for example, in a desiccator over a suitable desiccant or in a vacuum oven at a temperature not exceeding 50°C.

-

Visualization of Pathways and Workflows

Diagram 1: Chemical Pathway for the Synthesis of this compound

An In-depth Technical Guide on the Solubility of Antimony Hydroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of antimony hydroxide, a critical parameter in various scientific and industrial applications, including geochemistry, environmental science, and pharmacology. The document details the thermodynamics of dissolution, the influence of pH on speciation and solubility, and experimental protocols for the quantitative determination of these properties. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

Antimony, a metalloid of increasing environmental and toxicological concern, exists primarily in the +3 and +5 oxidation states in aqueous environments. The solubility of its hydroxide forms, namely antimony(III) hydroxide (Sb(OH)₃) and antimony(V) hydroxide (in the form of hexahydroxoantimonate(V), [Sb(OH)₆]⁻), is a fundamental property governing its mobility, bioavailability, and toxicity. Antimony(III) oxide (Sb₂O₃), the most common commercial form of antimony, readily hydrolyzes in water to form antimony(III) hydroxide. This guide focuses on the core principles of this compound solubility, providing researchers with the necessary data and methodologies for their work.

Thermodynamics of this compound Dissolution

The dissolution of antimony(III) oxide (valentinite or senarmontite) in aqueous solution to form the neutral complex antimony(III) hydroxide, Sb(OH)₃(aq), is a key process. The reaction is as follows:

0.5 Sb₂O₃(s) + 1.5 H₂O(l) ⇌ Sb(OH)₃(aq)

The solubility of antimony(III) oxide is notably independent of pH over a wide range, from approximately 2 to 10.[1] This indicates that the dissolution primarily forms a neutral aqueous species, which is Sb(OH)₃(aq).[1]

Gibbs Free Energy and Equilibrium Constant

The standard Gibbs free energy of formation (ΔG°f) for the reactants and products can be used to calculate the standard Gibbs free energy change (ΔG°rxn) for the dissolution reaction, and subsequently the equilibrium constant (K).

The standard Gibbs free energy of formation for senarmontite (cubic Sb₂O₃) is -151.4 kcal/mol. Thermodynamic data for Sb(OH)₃(aq) and H₂O(l) are also available in the literature. These values can be used to determine the equilibrium constant for the dissolution of Sb₂O₃.

One study reported the equilibrium constant for the dissolution of Sb₂O₃ at 298 K as Log K⁰ = 32 ± 1.[1] This corresponds to the reaction:

Sb₂O₃(s) + 3H₂O(l) ⇌ 2H₃SbO₃(aq)

where H₃SbO₃(aq) is synonymous with Sb(OH)₃(aq).

Aqueous Speciation and pH Dependence

The speciation of antimony in aqueous solutions is highly dependent on both pH and the oxidation state of the antimony.

-

Antimony(III): In the pH range of 2 to 10, the dominant aqueous species of antimony(III) is the neutral antimony(III) hydroxide, Sb(OH)₃.[1]

-

Antimony(V): For antimony(V), the predominant species in the pH range of 2.7 to 10.4 is the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻.[1]

This distinct speciation behavior as a function of pH is a critical factor in controlling the solubility of antimony compounds.

Quantitative Solubility Data

The following table summarizes key thermodynamic data related to the solubility of antimony(III) hydroxide.

| Parameter | Value | Conditions | Reference |

| Log K⁰ (Sb₂O₃ dissolution) | 32 ± 1 | 298 K | [1] |

| Dominant Sb(III) species (pH 2-10) | Sb(OH)₃(aq) | 298 K | [1] |

| Dominant Sb(V) species (pH 2.7-10.4) | [Sb(OH)₆]⁻(aq) | 298 K | [1] |

Note: The equilibrium constant for Sb₂O₃ dissolution can be used to calculate the equilibrium concentration of Sb(OH)₃(aq).

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental methodologies. The following sections detail protocols for key experiments.

Determination of Solubility via pH Measurement of a Saturated Solution

This method is suitable for determining the solubility product constant (Ksp) of sparingly soluble metal hydroxides.

Methodology:

-

Preparation of Saturated Solution: Add an excess of solid antimony(III) oxide (Sb₂O₃) to deionized water in a sealed container. The solution should be stirred continuously at a constant temperature (e.g., 298 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the saturated solution using a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

-

pH Measurement: Immediately measure the pH of the clear filtrate using a calibrated pH meter.

-

Calculation of Hydroxide Concentration: From the measured pH, calculate the pOH and then the hydroxide ion concentration [OH⁻].

-

Calculation of Antimony Ion Concentration: Based on the stoichiometry of the dissolution of Sb(OH)₃ (formed from Sb₂O₃ and water), the concentration of Sb³⁺ can be determined.

-

Calculation of Ksp: Calculate the solubility product constant using the equilibrium concentrations of the ions.

Spectrophotometric Determination of Antimony Concentration

UV-Vis spectrophotometry is a common and sensitive method for determining the concentration of antimony in aqueous solutions.

Methodology:

-

Sample Preparation: Prepare a series of standard solutions of known antimony concentrations. Prepare the unknown sample by dissolving a known amount of antimony(III) oxide in an appropriate aqueous medium and allowing it to equilibrate.

-

Complexation: Add a suitable complexing agent to both the standard and unknown solutions. For antimony(III), reagents such as potassium iodide can be used to form a colored complex (iodoantimonous acid).

-

Spectrophotometric Measurement: Measure the absorbance of the standard and unknown solutions at the wavelength of maximum absorbance (λmax) for the antimony complex using a UV-Vis spectrophotometer.

-

Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determination of Unknown Concentration: Use the calibration curve to determine the concentration of antimony in the unknown sample.

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of antimony(III) in a solution.

Methodology:

-

Sample Preparation: Prepare a solution containing a known volume of the antimony(III) sample.

-

Titration Setup: Use an appropriate indicator electrode (e.g., a platinum electrode) and a reference electrode (e.g., a saturated calomel electrode) connected to a potentiometer or pH/mV meter.

-

Titration: Titrate the antimony(III) solution with a standard solution of a suitable oxidizing agent, such as potassium permanganate or potassium bromate.

-

Endpoint Detection: Record the potential (in millivolts) as a function of the volume of titrant added. The endpoint of the titration is determined by the point of maximum potential change.

-

Calculation: Calculate the concentration of antimony(III) in the original sample based on the stoichiometry of the reaction and the volume of titrant used to reach the endpoint.

Visualizations

Logical Workflow for this compound Solubility Determination

Caption: Workflow for determining this compound solubility.

Factors Influencing this compound Solubility

Caption: Key factors affecting the solubility of this compound.

Conclusion

The aqueous solubility of this compound is a complex phenomenon governed by thermodynamic principles and influenced by key environmental factors, most notably pH. Understanding the speciation of antimony in solution is crucial for accurately predicting its behavior. This guide provides a foundational understanding, quantitative data, and detailed experimental protocols to aid researchers in the fields of environmental science, toxicology, and drug development in their investigations of antimony-containing systems. The provided workflows and diagrams serve as practical tools for designing and executing robust solubility studies.

References

Unraveling the Thermal Degradation of Antimony Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antimony compounds have a long history in therapeutic applications, and their efficacy and stability are intrinsically linked to their chemical properties. A fundamental understanding of the thermal behavior of precursor materials like antimony hydroxide is crucial for the controlled synthesis of active pharmaceutical ingredients and for ensuring the quality and safety of final drug products. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, drawing upon available scientific literature to detail the transformation pathways, experimental methodologies, and key quantitative data. While pure antimony(III) hydroxide, Sb(OH)₃, is noted to be unstable, this guide focuses on the thermal characteristics of hydrated antimony oxides and hydroxides formed from the hydrolysis of antimony salts, which are the practical precursors in many synthetic routes.

Core Mechanism of Thermal Decomposition

The thermal decomposition of this compound is fundamentally a dehydration and rearrangement process. Antimony(III) hydroxide, often represented as Sb(OH)₃, is more accurately described in many contexts as a hydrated antimony(III) oxide (Sb₂O₃·nH₂O). The decomposition proceeds through the loss of water molecules to form various antimony oxides.

The generally accepted pathway involves the initial dehydration to form antimony trioxide (Sb₂O₃). This process can be summarized by the following reaction:

2Sb(OH)₃(s) → Sb₂O₃(s) + 3H₂O(g)

Further heating, particularly in an oxidizing atmosphere, can lead to the formation of higher oxides of antimony, such as antimony tetroxide (Sb₂O₄), which is a mixed-valence oxide containing both Sb(III) and Sb(V).

A more complex scenario arises with compounds like antimony(III) oxide hydroxide nitrate, which decomposes in multiple stages. Initially, it forms an amorphous oxide hydroxide nitrate, followed by an amorphous oxide nitrate, and finally crystallizes into higher oxides at elevated temperatures.[1][2][3]

Below is a graphical representation of the inferred decomposition pathway for this compound.

Caption: Inferred thermal decomposition pathway of this compound.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss events observed during the thermal analysis of various antimony compounds related to this compound. It is important to note that the exact temperatures can vary depending on factors such as heating rate, atmosphere, and sample purity.

| Compound/Intermediate | Temperature Range (°C) | Event | Mass Loss (%) | Final Product(s) | Reference(s) |

| Antimony(III) oxide hydroxide nitrate (Sb₄O₄(OH)₂(NO₃)₂) | 175 | Formation of amorphous oxide hydroxide nitrate | - | Amorphous oxide hydroxide nitrate | [1][2][3] |

| Amorphous oxide hydroxide nitrate | > 500 | Decomposition to amorphous oxide nitrate | - | Amorphous oxide nitrate | [1][2][3] |

| Amorphous oxide nitrate | > 700 | Crystallization | - | Sb₆O₁₃ and α-Sb₂O₄ | [1][2][3] |

| Antimony Trisulfide (Sb₂S₃) | > 300 (in air) | Oxidation | - | Cubic Sb₂O₃ | [4] |

| Antimony Trisulfide (Sb₂S₃) | > 600 (in air) | Further Oxidation | - | Sb₂O₄ | [4] |

| Antimony Tin Oxide precursor | 130 - 129 | Water evaporation | - | - | [5] |

| Antimony Tin Oxide precursor | 210 - 216 | Breakdown of Sb-SnCl₂ | - | - | [5] |

| Antimony Tin Oxide precursor | 430 - 422 | Decomposition to SnO and CO₂ | 28 | SnO | [5] |

Experimental Protocols

The investigation of the thermal decomposition of this compound and related compounds relies on a suite of analytical techniques. A general experimental workflow is outlined below.

Caption: A typical experimental workflow for studying thermal decomposition.

Synthesis of this compound Precursor

A common method for preparing this compound or hydrated antimony oxide is through the controlled hydrolysis of an antimony(III) salt, such as antimony trichloride (SbCl₃).

-

Protocol: A solution of antimony trichloride in a minimal amount of concentrated hydrochloric acid (to prevent premature hydrolysis) is slowly added to a large volume of deionized water or a dilute basic solution (e.g., ammonium hydroxide) under vigorous stirring. The resulting white precipitate is then filtered, washed thoroughly with deionized water to remove chloride ions, and dried under vacuum at a low temperature. The hydrolysis of SbCl₃ with a limited amount of water can also form antimony oxychloride (SbOCl).[6]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

These techniques are central to understanding the thermal decomposition process by measuring changes in mass and heat flow as a function of temperature.

-

Protocol: A small, precisely weighed sample (typically 5-10 mg) of the dried this compound precipitate is placed in an inert crucible (e.g., alumina or platinum). The sample is heated in a TGA-DTA instrument from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) to study the decomposition without oxidation, or in an oxidizing atmosphere (e.g., air or oxygen) to investigate oxidative decomposition. The mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) are recorded continuously.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the initial material and the solid residues at different stages of decomposition.

-

Protocol: The initial this compound sample and the residues collected from the TGA-DTA experiments at specific temperatures (e.g., after a mass loss event) are finely ground. The powdered samples are then analyzed using an X-ray diffractometer. The resulting diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline structures present.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

This hyphenated technique identifies the gaseous species released during the thermal decomposition.

-

Protocol: The outlet gas stream from the TGA instrument is directly coupled to the inlet of a mass spectrometer. As the sample is heated, the volatile decomposition products are carried by the purge gas into the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. This allows for the identification of evolved gases such as water, and in the case of more complex precursors, species like CO₂, COS, and SO₂.

Concluding Remarks

The thermal decomposition of this compound is a critical process in the synthesis of various antimony-based materials. While the direct study of pure Sb(OH)₃ is challenging due to its instability, the analysis of hydrated antimony oxides and related compounds provides a clear picture of a multi-step dehydration and potential oxidation process. The primary decomposition product under inert conditions is antimony trioxide (Sb₂O₃). The application of a combination of thermal analysis techniques, such as TGA-DTA, coupled with structural and evolved gas analysis methods like XRD and EGA-MS, is essential for a comprehensive understanding of the reaction mechanisms and kinetics. This knowledge is paramount for the precise control of synthesis processes in the development of antimony-containing pharmaceuticals and other advanced materials.

References

- 1. Synthesis and thermal decomposition of antimony(III) oxide hydroxide nitrate | Semantic Scholar [semanticscholar.org]

- 2. akjournals.com [akjournals.com]

- 3. akjournals.com [akjournals.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00666A [pubs.rsc.org]

- 6. Antimony trichloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Antimony Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of antimony hydroxide and related compounds. Due to the inherent instability of pure solid antimony(III) hydroxide, Sb(OH)3, which readily dehydrates, this guide focuses on the analytical techniques and structural characteristics of more stable, related antimony-containing compounds. The methodologies and findings presented herein are crucial for understanding the chemical behavior and potential therapeutic applications of this class of compounds.

Introduction to this compound

Antimony, a metalloid element, forms compounds in both +3 and +5 oxidation states. Antimony(III) hydroxide, or antimonous acid, is known to exist in aqueous solutions with a trigonal pyramidal geometry around the antimony atom, a feature attributable to the presence of a lone pair of electrons.[1] However, the isolation and detailed crystallographic characterization of pure, solid Sb(OH)3 are not well-documented in the scientific literature, likely due to its tendency to dehydrate to antimony trioxide (Sb2O3).[2]

In contrast, several more complex or stabilized this compound compounds have been synthesized and structurally characterized. These compounds, such as antimony oxalate hydroxide and antimony oxide hydroxide nitrate, provide valuable insights into the coordination chemistry and crystal packing of antimony in a hydroxylated environment.

Crystallographic Data of this compound-Related Compounds

The precise determination of atomic arrangements within a crystal lattice is fundamental to understanding a compound's properties. X-ray diffraction is the primary technique for this purpose. Below is a summary of the crystallographic data for a well-characterized this compound-containing compound, antimony oxalate hydroxide (Sb(C2O4)OH).

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Antimony Oxalate Hydroxide | Sb(C₂O₄)OH | Orthorhombic | Pnma | 5.82713(3) | 11.29448(10) | 6.31377(3) | 415.537(5) | 4 |

Data sourced from a study on the crystal structure of antimony oxalate hydroxide.[3]

In this structure, Sb³⁺ cations are in a pentagonal pyramidal coordination, bridged by hydroxyl groups to form zigzag chains.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of crystalline materials. This section outlines the methodologies for hydrothermal synthesis and powder X-ray diffraction analysis with Rietveld refinement.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under controlled temperature and pressure.

Objective: To synthesize antimony-tin oxide (ATO) nanoparticles.

Materials:

-

Tin chloride (SnCl₂)

-

Antimony chloride (SbCl₃)

-

Ethanol

-

Distilled water

-

Polyvinylpyrrolidone (PVP)

-

Polyvinyl alcohol (PVA)

-

Ethylene glycol

Procedure:

-

Prepare a 100 mL solution of ethanol and distilled water.

-

Add 0.06 M of tin chloride and 0.04 M of antimony chloride to the solution.

-

Heat the mixture at a steady temperature and stir vigorously for 30 minutes to ensure a homogenous mixture.

-

Gradually add 1 g each of PVP and PVA to the solution drop by drop while stirring.

-

Add 10 mL of ethylene glycol solution to the mixture and continue stirring for 30 minutes.[4][5]

-

The resulting suspension is then transferred to a Teflon-lined stainless-steel autoclave and heated to the desired temperature (e.g., 120-180°C) for a specific duration to facilitate crystallization.

-

After cooling, the precipitate is collected by centrifugation, washed with distilled water and ethanol, and dried.

References

- 1. This compound (39349-74-1) for sale [vulcanchem.com]

- 2. Antimony - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00666A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Antimony Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony hydroxide, with the chemical formula Sb(OH)₃, is an inorganic compound of significant interest in various scientific and industrial fields, including materials science, catalysis, and increasingly, in the realm of drug development. Its unique properties, such as its amphoteric nature and reactivity, make it a versatile precursor for the synthesis of other antimony compounds and materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physical Properties

This compound is typically a white solid.[1] While definitive melting and boiling points are not well-documented due to its tendency to decompose upon heating, its other physical characteristics are summarized below. The decomposition of this compound yields antimony trioxide (Sb₂O₃) and water.

| Property | Value | Reference |

| Chemical Formula | Sb(OH)₃ | [1] |

| Molecular Weight | 172.78 g/mol | [1] |

| Appearance | White solid | [1] |

| CAS Number | 39349-74-1 | [1] |

| Solubility in Water | Slightly soluble | [2] |

| Decomposition Temperature | Decomposes upon heating |

Chemical Properties

This compound exhibits a range of chemical behaviors, most notably its amphoterism, allowing it to react with both acids and bases.

Amphoteric Nature

This compound reacts with acids to form antimony(III) salts and with strong bases to form antimonites.

-

Reaction with Acid (Hydrochloric Acid): Sb(OH)₃(s) + 3HCl(aq) → SbCl₃(aq) + 3H₂O(l)

-

Reaction with Base (Sodium Hydroxide): Sb(OH)₃(s) + NaOH(aq) → Na--INVALID-LINK--

Redox Reactions

Antimony in this compound exists in the +3 oxidation state and can be either oxidized to the +5 state or reduced to elemental antimony.

Thermodynamic Properties

| Property | Value | Reference |

| pKa (as Antimonous Acid) | 11 | [3] |

| Gibbs Free Energy of Formation (ΔG⁰f) of Sb(OH)₃(aq) | -6.597 kJ/mol (at 298.15 K), -7.248 kJ/mol (at 309.15 K), -9.047 kJ/mol (at 319.15 K) | [1] |

Experimental Protocols

Synthesis of this compound

1. Hydrolysis of Antimony Trichloride

This method involves the precipitation of this compound from a solution of antimony trichloride.

-

Materials:

-

Antimony trichloride (SbCl₃)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Deionized water

-

Hydrochloric acid (HCl) (optional, to dissolve SbCl₃)

-

-

Procedure:

-

Dissolve a carefully weighed amount of antimony trichloride in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis.

-

Slowly add the antimony trichloride solution to a larger volume of deionized water with vigorous stirring. A white precipitate of antimony oxychloride (SbOCl) may form.

-

To this suspension, add ammonium hydroxide solution dropwise while continuously stirring. The pH of the solution should be monitored.

-

Continue adding ammonium hydroxide until the pH is in the neutral to slightly basic range (pH 7-8) to ensure complete precipitation of this compound. The reaction is: SbCl₃(aq) + 3NH₄OH(aq) → Sb(OH)₃(s) + 3NH₄Cl(aq).

-

Allow the precipitate to settle.

-

Decant the supernatant liquid and wash the precipitate several times with deionized water to remove soluble impurities, such as ammonium chloride. Centrifugation can be used to facilitate the separation.

-

Dry the resulting white solid in a desiccator or at a low temperature (e.g., 60 °C) to obtain this compound.

-

2. From Potassium Antimony Tartrate

This method utilizes a readily available antimony compound.

-

Materials:

-

Potassium antimony tartrate (K(SbO)C₄H₄O₆)

-

A suitable base (e.g., sodium hydroxide, NaOH)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of potassium antimony tartrate.

-

Slowly add a solution of sodium hydroxide while stirring. A white precipitate of this compound will form.

-

Continue the addition of the base until precipitation is complete.

-

Isolate the precipitate by filtration or centrifugation.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the product as described in the previous method.

-

Characterization of this compound

1. X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the synthesized this compound. A typical powder XRD pattern would be recorded and compared with standard diffraction patterns.

-

Instrument: Powder X-ray diffractometer

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Expected Result: The diffraction pattern should be compared with reference patterns for this compound or related antimony oxides that may form upon partial dehydration.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the compound.

-

Instrument: FTIR spectrometer

-

Sample Preparation: KBr pellet or ATR

-

Scan Range: 4000-400 cm⁻¹

-

Expected Bands:

-

A broad absorption band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

A band around 1630 cm⁻¹ attributed to the H-O-H bending vibration of adsorbed water.

-

Bands in the lower frequency region (below 1000 cm⁻¹) are characteristic of Sb-O and Sb-OH vibrations.

-

3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound.

-

Instrument: Thermogravimetric analyzer

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air)

-

Heating Rate: A typical rate is 10 °C/min.

-

Temperature Range: Room temperature to ~800 °C.

-

Expected Result: A weight loss corresponding to the removal of water molecules, leading to the formation of antimony trioxide (Sb₂O₃). The theoretical weight loss for the reaction 2Sb(OH)₃ → Sb₂O₃ + 3H₂O can be calculated and compared with the experimental data.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

Caption: Amphoteric reactions of this compound.

Caption: Thermal decomposition pathway of this compound.

References

Antimony Hydroxide: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for antimony hydroxide (Sb(OH)₃). Due to the limited availability of a dedicated, extensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data for antimony and its compounds, with a focus on antimony trioxide (Sb₂O₃), a closely related and well-studied substance. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Sb(OH)₃. It exists as a white solid and is generally considered to be unstable, readily dehydrating to form antimony trioxide (Sb₂O₃)[1]. In aqueous solutions, it exists as the neutral molecule Sb(OH)₃ and is the stable form of Sb(III) hydroxide under most pH conditions[2]. It exhibits amphoteric behavior, meaning it can react as both an acid and a base[2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₃O₃Sb | [2][3] |

| Molecular Weight | 172.78 g/mol | [2][3] |

| CAS Number | 39349-74-1 | [1][2][3] |

| Appearance | White solid | [2] |

| Solubility in Water | Generally insoluble | [4] |

| Hydrogen Bond Donor Count | 3 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

Toxicological Information

The toxicity of antimony and its compounds is dependent on several factors including the dose, duration, and route of exposure[5][6]. Trivalent antimony compounds, such as this compound, are generally considered to be more toxic than pentavalent compounds[7].

Acute Toxicity

Chronic Toxicity

Long-term exposure to antimony compounds, primarily through inhalation, can lead to more severe health effects. These include pneumoconiosis (a lung disease caused by dust inhalation), chronic bronchitis, and emphysema[9][13][14]. Cardiovascular effects, such as altered electrocardiograms and increased blood pressure, have also been reported in workers exposed to antimony compounds[14][15].

Carcinogenicity

Antimony trioxide is listed as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services[7][11][13]. Animal studies have shown that inhalation of antimony trioxide can lead to lung tumors in rats[1][9][13].

Genotoxicity

The genotoxicity of antimony compounds has produced mixed results in studies. While they do not appear to induce gene mutations in bacteria or mammalian cells, some studies have observed chromosomal aberrations at high concentrations[16]. It is suggested that the genotoxic effects may be related to indirect mechanisms such as the generation of reactive oxygen species (ROS)[16]. In vivo genotoxicity tests have generally been negative[16][17].

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of antimony compounds. Some studies in animals suggest that exposure to antimony may have adverse effects on reproduction and development, including decreased infant growth[7][18][19].

Table 2: Summary of Toxicological Data for Antimony and its Compounds

| Endpoint | Observation | Reference |

| Acute Effects | Irritation of eyes, skin, respiratory tract; gastrointestinal distress. | [6][8][9][10] |

| Chronic Effects | Pneumoconiosis, chronic bronchitis, emphysema, cardiovascular effects. | [9][13][14] |

| Carcinogenicity | Antimony trioxide is possibly carcinogenic to humans (IARC Group 2B). | [1][7][11][13] |

| Genotoxicity | Mixed results; may cause chromosomal aberrations at high concentrations. | [16] |

| Reproductive/Developmental | Limited data; potential for adverse effects. | [7][18][19] |

Experimental Protocols

General Handling and Storage

Given the hazardous nature of antimony compounds, strict adherence to safety protocols is essential.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Impermeable gloves (such as neoprene or natural rubber) and a lab coat or protective suit (e.g., Tyvek®) are recommended to prevent skin contact[20].

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary. The type of respirator will depend on the potential exposure level[20][21].

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used or stored.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents[22].

Method for Determining Aqueous Solubility

A general qualitative method for determining the solubility of an inorganic compound in water is as follows:

-

Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.

-

Solvent Addition: Add a measured volume of deionized water (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously shake or stir the mixture for a set period (e.g., 60 seconds).

-

Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble. If it does not, it is considered insoluble. For more quantitative results, a gravimetric method can be employed where the undissolved solid is filtered, dried, and weighed.

Protocol for Acute Oral Toxicity Testing (Based on OECD Guideline 420)

The following is a summary of the OECD 420 Fixed Dose Procedure for acute oral toxicity testing, which aims to determine the dose of a substance that causes evident toxicity.

-

Animal Selection: Use a single sex of a rodent species (typically female rats).

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time with fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces signs of toxicity without mortality[5][23].

-

Main Study: Groups of at least 5 animals are dosed at the selected starting dose. Depending on the outcome (presence or absence of toxicity or mortality), further groups may be dosed at higher or lower fixed doses[5][23].

-

Administration: The substance is administered by gavage in a constant volume[2]. The animals are fasted before dosing.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality[5][23].

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy[5].

Visualizations

Toxicological Pathway of Antimony-Induced Oxidative Stress

Antimony compounds are known to induce oxidative stress, which is a key mechanism of their toxicity. This can lead to cellular damage and apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway of antimony-induced oxidative stress.

Caption: Antimony-induced oxidative stress pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a general experimental workflow for assessing the cytotoxicity of this compound in a cell-based assay.

Caption: Workflow for cytotoxicity assessment.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[20].

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[20].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[20].

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[22].

Accidental Release Measures

In the event of a spill of this compound:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.1.

-

Containment and Clean-up: Moisten the spilled solid to prevent dust formation. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a sealed, labeled container for disposal. Avoid washing the spill into sewers or waterways[20].

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Antimony compounds may be classified as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, dry chemical, foam, or carbon dioxide can be used[20].

-

Specific Hazards: While this compound itself is not flammable, heating it may cause it to decompose and release toxic antimony oxide fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Conclusion

References

- 1. Risk of Cancer for Workers Exposed to Antimony Compounds: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. unige.ch [unige.ch]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

- 11. Antimony Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. Antimony | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. antimony.com [antimony.com]

- 17. An assessment of the genetic toxicology of antimony trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. healthvermont.gov [healthvermont.gov]

- 20. researchgate.net [researchgate.net]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. Disruption of mitochondrial redox homeostasis as a mechanism of antimony-induced reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

An In-depth Technical Guide to the Formation and Synthesis of Antimony(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony(III) hydroxide, Sb(OH)₃, is a key intermediate in the synthesis of various antimony compounds utilized in pharmaceuticals and material science. Its formation and synthesis are primarily achieved through the hydrolysis of antimony(III) salts or the reaction of antimony(III) oxide with acidic or basic solutions. This guide provides a comprehensive overview of the core principles and methodologies for the synthesis of antimony(III) hydroxide, with a focus on experimental protocols, quantitative data, and the underlying chemical pathways.

Introduction

Antimony compounds have a long history in medicine, and their therapeutic applications continue to be an active area of research, particularly in the treatment of leishmaniasis and certain cancers. Antimony(III) hydroxide serves as a crucial precursor for the synthesis of various organoantimony and inorganic antimony drugs. A thorough understanding of its formation and synthesis is therefore essential for the development of novel antimony-based therapeutics and advanced materials. This technical guide details the primary synthetic routes to antimony(III) hydroxide, providing researchers with the foundational knowledge required for its preparation and manipulation.

Formation and Synthesis of Antimony(III) Hydroxide

The synthesis of antimony(III) hydroxide, which readily dehydrates to antimony(III) oxide (Sb₂O₃), can be broadly categorized into two main approaches: the hydrolysis of antimony(III) halides and the reaction of antimony(III) oxide with aqueous reagents.

Hydrolysis of Antimony(III) Chloride

The hydrolysis of antimony(III) chloride (SbCl₃) is a common and straightforward method for the preparation of antimony(III) hydroxide. This reaction is highly dependent on the pH of the solution. In an aqueous environment, antimony(III) chloride readily hydrolyzes to form various oxychlorides and ultimately antimony(III) hydroxide or its dehydrated form, antimony(III) oxide.[1] The overall reaction can be represented as:

SbCl₃(aq) + 3H₂O(l) ⇌ Sb(OH)₃(s) + 3HCl(aq)

However, the hydrolysis process is often more complex, proceeding through intermediate antimony oxychloride species such as SbOCl.[1] The final product is influenced by factors such as the concentration of the reactants, temperature, and the rate of addition of water or a basic solution.

Reaction of Antimony(III) Oxide

Antimony(III) oxide (Sb₂O₃), being amphoteric, can react with both acids and bases. While it is sparingly soluble in water, its reaction with aqueous solutions can be used to form antimony(III) hydroxide in situ or other antimony compounds. The reaction with water to form antimony(III) hydroxide is a slow process:

Sb₂O₃(s) + 3H₂O(l) ⇌ 2Sb(OH)₃(aq)[2]

In acidic solutions, antimony(III) oxide dissolves to form Sb(III) salts, from which antimony(III) hydroxide can be precipitated by the addition of a base. In strongly alkaline solutions, it dissolves to form antimonites.

Quantitative Data on Synthesis Methods

The efficiency and outcome of antimony(III) hydroxide synthesis are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

| Table 1: Synthesis of Antimony Compounds via Hydrolysis of Antimony(III) Chloride | |||||

| Starting Material | Reagent | Temperature (°C) | pH | Product | Yield (%) |

| Antimony(III) chloride solution | Water | 20 | - | Sb₄O₅Cl₂ | 98.25 |

| Antimony(III) chloride in HCl | NaOH | 25 | 1.1 - 12.3 | Sb₈O₁₀(OH)₂Cl₂, Sb₂O₃ | - |

| Antimony(III) chloride | NH₄OH | - | >8 | Sb₂O₃ | - |

Note: The direct synthesis of pure Sb(OH)₃ is often challenging due to the formation of oxychlorides and the tendency to dehydrate to Sb₂O₃. The yields reported often correspond to the final antimony-containing precipitate.

| Table 2: Synthesis of Antimony Compounds from Antimony(III) Oxide | ||||

| Starting Material | Reagent | Temperature (°C) | Reaction Time | Product |

| Antimony(III) oxide | Potassium hydrogen tartrate | Reflux | 15-30 min | Potassium antimony tartrate |

| Antimony(III) oxide | Nitric Acid (6 mol/L) | 25 | 2-4 h | Sb₄O₄(OH)₂(NO₃)₂ |

| Antimony(III) oxide | NaOH | - | - | Sodium antimonite |

Experimental Protocols

Protocol 1: Synthesis of Antimony Oxychloride via Hydrolysis of Antimony(III) Chloride

This protocol is adapted from a study on the hydrolysis of antimony trichloride.[3]

Materials:

-

Antimony(III) chloride (SbCl₃) solution

-

Deionized water

Procedure:

-

Prepare a solution of antimony(III) chloride in hydrochloric acid.

-

At a controlled temperature of 20°C, add a specific volume of deionized water to the SbCl₃ solution with vigorous stirring. The ratio of water to the SbCl₃ solution should be 10:1.[3]

-

Continue stirring for 1 hour to allow for complete hydrolysis and precipitation.[3]

-

The resulting white precipitate is primarily antimony oxychloride (Sb₄O₅Cl₂).

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any remaining acid and soluble salts.

-

Dry the product in a desiccator or at a low temperature to avoid further dehydration.

Protocol 2: Synthesis of Antimony(III) Oxide via Precipitation from Antimony(III) Chloride Solution

This protocol describes the precipitation of antimony(III) oxide from an antimony(III) chloride solution using a base.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

Dissolve antimony(III) chloride in a minimal amount of concentrated hydrochloric acid to prevent initial hydrolysis.

-

Slowly add the acidic antimony solution to a larger volume of deionized water with constant stirring. A white precipitate of antimony oxychloride will form.

-

To this suspension, add a solution of sodium hydroxide or ammonium hydroxide dropwise with continuous stirring until the pH of the solution is in the range of 8-10.[4]

-

The antimony oxychloride will convert to antimony(III) hydroxide, which may subsequently dehydrate to form antimony(III) oxide.

-

Continue stirring for an additional 30 minutes to ensure the reaction is complete.

-

Filter the white precipitate, wash it thoroughly with deionized water until the filtrate is neutral, and then with ethanol.

-

Dry the product in a vacuum oven at a temperature below 100°C.

Visualization of Chemical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways in the formation of antimony(III) hydroxide.

References

An In-depth Technical Guide to the Amphoteric Nature of Antimony Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony, a metalloid element, and its compounds have garnered significant interest in various scientific and industrial fields, including materials science, catalysis, and medicine. Among its various compounds, antimony hydroxide, primarily antimony(III) hydroxide (Sb(OH)₃), exhibits notable amphoteric properties, enabling it to react with both acids and bases. This dual reactivity is pivotal in the synthesis of various antimony-containing molecules and materials, and it governs the environmental fate and bioavailability of antimony. This technical guide provides a comprehensive overview of the core principles underlying the amphoteric nature of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical Properties and Speciation

Antimony(III) hydroxide is a white solid that is sparingly soluble in water. Its chemical formula is conventionally written as Sb(OH)₃, and it has a molecular weight of approximately 172.78 g/mol . In aqueous solutions, the speciation of antimony(III) is highly dependent on the pH of the medium. The neutral species, Sb(OH)₃, is the predominant form in the pH range of approximately 2 to 10.[1]

The amphoteric character of this compound is demonstrated by its ability to act as a Brønsted-Lowry acid (proton donor) in the presence of a strong base and as a Brønsted-Lowry base (proton acceptor) in the presence of a strong acid.

Reaction with Acids

In acidic solutions, this compound acts as a base, reacting with acids to form antimony(III) cations (Sb³⁺) and water. For instance, with hydrochloric acid (HCl), it forms antimony trichloride (SbCl₃), which exists as complex ions like [SbCl₄]⁻ in excess chloride.[2]

Reaction: Sb(OH)₃(s) + 3H⁺(aq) → Sb³⁺(aq) + 3H₂O(l)

Reaction with Bases

In the presence of a strong base, such as sodium hydroxide (NaOH), this compound behaves as an acid, forming tetrahydroxoantimonate(III) ions ([Sb(OH)₄]⁻).[2]

Reaction: Sb(OH)₃(s) + OH⁻(aq) → [Sb(OH)₄]⁻(aq)

Quantitative Data

The amphoteric behavior of this compound can be quantitatively described by its hydrolysis constants. These constants represent the equilibrium for the stepwise reaction of the hydrated antimony(III) ion with water.

| Equilibrium Reaction | Log K (at 298 K, zero ionic strength) | Reference |

| Sb³⁺ + H₂O ⇌ SbOH²⁺ + H⁺ | -1.41 | [3] |

| Sb³⁺ + 2H₂O ⇌ Sb(OH)₂⁺ + 2H⁺ | -4.24 | [3] |

| Sb³⁺ + 3H₂O ⇌ Sb(OH)₃(aq) + 3H⁺ | -8.72 | [3] |

| Sb(OH)₃(aq) + H₂O ⇌ [Sb(OH)₄]⁻ + H⁺ | -11.82 | [3] |

| 0.5 Sb₂O₃(cubic, s) + 1.5 H₂O ⇌ Sb(OH)₃(aq) | -11.40 | [3] |

Experimental Protocols

Synthesis of Antimony(III) Hydroxide

This protocol describes the synthesis of antimony(III) hydroxide via the hydrolysis of antimony(III) chloride.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Deionized water

-

Beakers

-

Stirring plate and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve a known amount of antimony(III) chloride in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis and formation of antimony oxychloride (SbOCl).

-

Slowly add the acidic antimony solution to a larger volume of deionized water while stirring vigorously. A white precipitate of antimony oxychloride may form.

-

Slowly add ammonium hydroxide solution dropwise to the suspension while continuously monitoring the pH.

-

Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7-8. This will convert the antimony oxychloride to antimony(III) hydroxide.

-

Allow the white precipitate of antimony(III) hydroxide to settle.

-

Separate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as ammonium chloride.

-

Dry the purified antimony(III) hydroxide in a drying oven at a low temperature (e.g., 60-80 °C) to avoid dehydration to antimony(III) oxide.

Demonstration of Amphoteric Nature

4.2.1. Reaction with Acid

Materials:

-

Synthesized antimony(III) hydroxide

-

Hydrochloric acid (e.g., 3 M)

-

Test tubes

-

Stirring rod

Procedure:

-

Place a small amount of the synthesized antimony(III) hydroxide into a test tube.

-

Add a few milliliters of 3 M hydrochloric acid to the test tube.

-

Stir the mixture with a glass rod.

-

Observe the dissolution of the white precipitate, indicating the formation of soluble antimony(III) ions.

4.2.2. Reaction with Base

Materials:

-

Synthesized antimony(III) hydroxide

-

Sodium hydroxide solution (e.g., 6 M)

-

Test tubes

-

Stirring rod

Procedure:

-

Place a small amount of the synthesized antimony(III) hydroxide into a test tube.

-

Add a few milliliters of 6 M sodium hydroxide solution to the test tube.

-

Stir the mixture with a glass rod.

-

Observe the dissolution of the white precipitate, indicating the formation of soluble tetrahydroxoantimonate(III) ions.

Visualizations

Caption: Reaction pathways of this compound with acid and base.

Caption: Experimental workflow for synthesis and characterization.

Characterization

The synthesized antimony(III) hydroxide can be characterized using various analytical techniques to confirm its identity and purity.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the synthesized material. Amorphous or poorly crystalline this compound will show broad peaks, while crystalline phases like antimony(III) oxide (if dehydration occurs) will exhibit sharp, well-defined peaks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the sample. The spectrum of this compound is expected to show a broad absorption band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water. Bands in the lower wavenumber region (below 1000 cm⁻¹) can be attributed to Sb-O stretching and Sb-O-H bending vibrations.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For antimony compounds, characteristic Raman bands can be observed for Sb-O and Sb-OH vibrations. For instance, Raman bands in the region of 3563-3622 cm⁻¹ have been attributed to the hydroxyl stretching vibrations of Sb-OH units in some antimony-containing minerals.[4][5]

Conclusion

The amphoteric nature of this compound is a fundamental aspect of its chemistry, influencing its synthesis, reactivity, and role in various applications. Understanding the pH-dependent behavior and the underlying chemical equilibria is crucial for researchers and professionals working with antimony compounds. The experimental protocols and characterization techniques outlined in this guide provide a practical framework for the synthesis and verification of this compound and its amphoteric properties in a laboratory setting. Further research into the quantitative aspects of its reactions and the development of novel synthetic routes will continue to expand the utility of this versatile compound.

References

- 1. Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (39349-74-1) for sale [vulcanchem.com]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. scispace.com [scispace.com]

- 5. This compound | 39349-74-1 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phase Determination of Antimony Hydroxide and its Derivatives Using Powder X-ray Diffraction (PXRD)

Introduction

Antimony compounds are of significant interest in various fields, including catalysis, flame retardants, and pharmaceutical development. Antimony(III) hydroxide, often referred to as antimonous acid with the formula Sb(OH)₃, is a key precursor typically formed through the hydrolysis of antimony(III) salts in aqueous solutions. However, a significant challenge in its characterization is its chemical instability.

Pure, crystalline antimony(III) hydroxide is difficult to isolate and characterize as it readily dehydrates upon drying or gentle heating to form more stable antimony oxides (Sb₂O₃). Therefore, the phase determination of a sample initially synthesized as "this compound" is, in practice, the identification of its resulting oxide polymorphs or any remaining amorphous content.

The two most common and well-defined polymorphs of antimony trioxide are:

-

Sénarmontite: A cubic crystal system (α-Sb₂O₃).

-

Valentinite: An orthorhombic crystal system (β-Sb₂O₃).

Powder X-ray Diffraction (PXRD) is the definitive analytical technique for unambiguously identifying these crystalline phases. By analyzing the unique diffraction pattern produced by each phase, researchers can determine the precise composition of their material, which is critical for ensuring reproducibility, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth overview of the principles, experimental protocols, and data analysis for the phase determination of antimony-based materials derived from hydroxide precursors.

Core Principles of Powder X-ray Diffraction (PXRD)